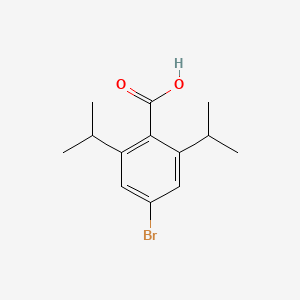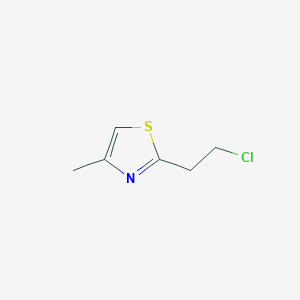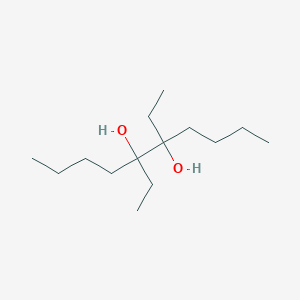
Methyl 3-(difluoromethyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 3-(difluoromethyl)pyridine-2-carboxylate typically begins with commercially available 3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination and esterification processes. Continuous flow reactors are often employed to enhance reaction efficiency and safety, particularly when handling hazardous fluorinating agents.
化学反応の分析
Types of Reactions
Oxidation: Methyl 3-(difluoromethyl)pyridine-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is used to study the effects of fluorinated groups on biological activity. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
This compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory diseases. Its incorporation into drug molecules can improve their efficacy and reduce side effects.
Industry
In the agrochemical industry, this compound is used to develop new pesticides and herbicides. The difluoromethyl group can enhance the potency and selectivity of these agrochemicals, leading to more effective pest control solutions.
作用機序
The mechanism by which Methyl 3-(difluoromethyl)pyridine-2-carboxylate exerts its effects is largely dependent on its incorporation into larger molecules. The difluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its electronic properties and steric hindrance. This can lead to increased binding affinity and specificity for the target, enhancing the overall biological activity of the compound.
類似化合物との比較
Similar Compounds
- Methyl 3-(trifluoromethyl)pyridine-2-carboxylate
- Methyl 3-(chloromethyl)pyridine-2-carboxylate
- Methyl 3-(bromomethyl)pyridine-2-carboxylate
Comparison
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is unique due to the presence of the difluoromethyl group, which provides a balance between stability and reactivity. Compared to the trifluoromethyl analogue, it offers different electronic properties that can be advantageous in certain chemical reactions and biological applications. The chloromethyl and bromomethyl analogues, while also useful, do not provide the same level of metabolic stability and bioavailability as the difluoromethyl derivative.
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
methyl 3-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3 |
InChIキー |
JUUZAUUVTPAJIN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=N1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
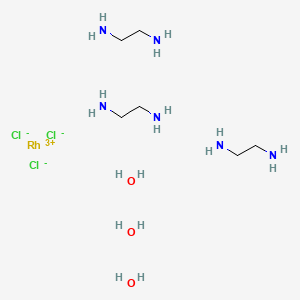
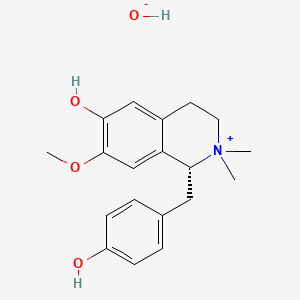
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
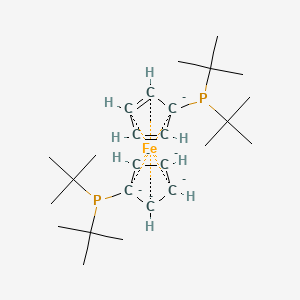
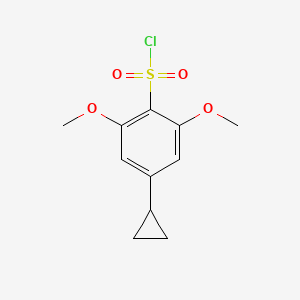
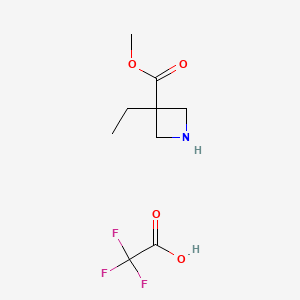
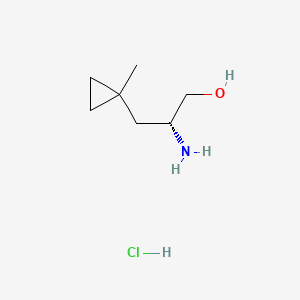
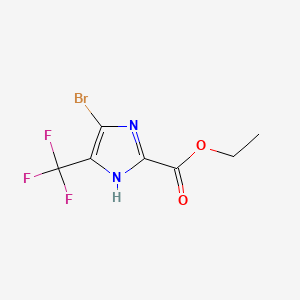
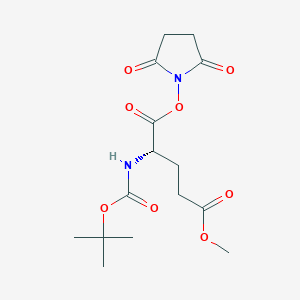
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
